molecular formula C20H17IN2O4 B5158419 N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide

N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide

Katalognummer B5158419
Molekulargewicht: 476.3 g/mol
InChI-Schlüssel: TXDGPQHOYKCOQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, also known as Compound A, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent agonist of the G protein-coupled receptor 120 (GPR120), which is involved in the regulation of various physiological processes, including glucose and lipid metabolism, inflammation, and insulin sensitivity.

Wirkmechanismus

N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A is a selective agonist of GPR120, which is a member of the G protein-coupled receptor family. GPR120 is expressed in various tissues, including adipose tissue, liver, and intestine, and plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and insulin sensitivity. The activation of GPR120 by N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A leads to the activation of various downstream signaling pathways, including the AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor gamma (PPARγ), and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of glucose and lipid metabolism, inflammation, and insulin sensitivity.
Biochemical and Physiological Effects:
N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been shown to have various biochemical and physiological effects in preclinical studies. The activation of GPR120 by N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A leads to the inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), in adipocytes, macrophages, and endothelial cells. Moreover, N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been shown to improve glucose and lipid metabolism, reduce inflammation, and increase insulin sensitivity in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective agonist of GPR120, which allows for the specific activation of this receptor in various cell types. Moreover, N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been shown to have anti-inflammatory effects in various cell types, which makes it a useful tool for studying the role of GPR120 in inflammation. However, one of the limitations of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A is that it has poor solubility in water, which requires the use of organic solvents for in vitro experiments.

Zukünftige Richtungen

There are several future directions for the research on N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A. One of the directions is to investigate the therapeutic potential of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A in various diseases, including type 2 diabetes, obesity, and inflammation, in preclinical and clinical studies. Moreover, the development of more potent and selective agonists of GPR120, based on the structure of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A, could lead to the discovery of novel therapeutic agents for the treatment of various diseases. Additionally, the investigation of the downstream signaling pathways and molecular mechanisms involved in the effects of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A could provide insights into the regulation of glucose and lipid metabolism, inflammation, and insulin sensitivity.
In conclusion, N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A is a chemical compound that has shown promising potential for the treatment of various diseases, including type 2 diabetes, obesity, and inflammation. The activation of GPR120 by N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A leads to the improvement of glucose and lipid metabolism, reduction of inflammation, and increase of insulin sensitivity in preclinical studies. The development of more potent and selective agonists of GPR120, based on the structure of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A, could lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesemethoden

The synthesis of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A involves the reaction of 4-iodophenol with ethyl 4-methyl-2-furoate to form 4-iodophenyl-4-methylfuran-2-carboxylate. This intermediate is then reacted with 2-amino-N-(4-methylphenyl)acetamide in the presence of a catalyst to form N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A. The overall synthesis process is shown in Figure 1.

Wissenschaftliche Forschungsanwendungen

N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and inflammation. The activation of GPR120 by N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been shown to improve glucose and lipid metabolism, reduce inflammation, and increase insulin sensitivity in preclinical studies. Moreover, N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been shown to have anti-inflammatory effects in various cell types, including adipocytes, macrophages, and endothelial cells.

Eigenschaften

IUPAC Name

N-[2-[[2-(4-iodophenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IN2O4/c1-13-4-9-16(23-20(25)18-3-2-10-26-18)17(11-13)22-19(24)12-27-15-7-5-14(21)6-8-15/h2-11H,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDGPQHOYKCOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.